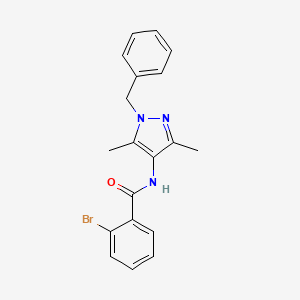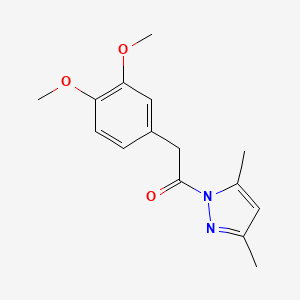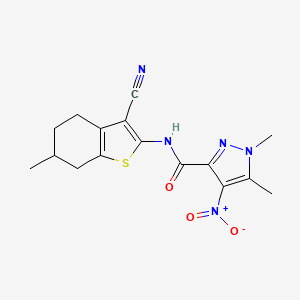![molecular formula C12H9F5N4O2S B10960635 2-(difluoromethoxy)-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10960635.png)
2-(difluoromethoxy)-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ジフルオロメトキシ)-N-[3-(メチルスルファニル)-5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-4-イル]ベンズアミドは、ジフルオロメトキシ基、メチルスルファニル基、トリフルオロメチル基の存在を特徴とする複雑な有機化合物です。
製造方法
合成経路と反応条件
2-(ジフルオロメトキシ)-N-[3-(メチルスルファニル)-5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-4-イル]ベンズアミドの合成は、一般的に容易に入手可能な前駆体から出発し、複数のステップを必要とします。主なステップには次のものがあります。
トリアゾール環の形成: トリアゾール環は、適切な前駆体を用いて、制御された条件下で環化反応により合成されます。
ジフルオロメトキシ基の導入: このステップでは、適切な中間体をジフルオロメトキシ試薬と反応させます。
メチルスルファニル基の結合: メチルスルファニル基は、置換反応により導入されます。
最終的なカップリング: 最後のステップでは、トリアゾール中間体をベンズアミド誘導体とカップリングさせて目的の化合物を形成します。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために、上記の合成経路の最適化が必要となる場合があります。これには、高度な触媒の使用、反応条件の最適化、効率的な精製技術が含まれます。
化学反応解析
反応の種類
2-(ジフルオロメトキシ)-N-[3-(メチルスルファニル)-5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-4-イル]ベンズアミドは、次のものを含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、特定の条件下で酸化して、対応する酸化生成物を形成することができます。
還元: 還元反応は、官能基を修飾するために実行できます。
置換: この化合物は、特にメチルスルファニル基とジフルオロメトキシ基で置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: さまざまな求核剤や求電子剤は、目的の修飾に応じて、置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究における用途
2-(ジフルオロメトキシ)-N-[3-(メチルスルファニル)-5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-4-イル]ベンズアミドは、幅広い科学研究において用途があります。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: この化合物は、特に新薬開発における潜在的な治療用途について研究されています。
産業: ユニークな特性を持つ高度な材料の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethoxy)-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Difluoromethoxy Group: This step involves the reaction of a suitable intermediate with a difluoromethoxy reagent.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a substitution reaction.
Final Coupling: The final step involves coupling the triazole intermediate with a benzamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
2-(difluoromethoxy)-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the methylsulfanyl and difluoromethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
科学的研究の応用
2-(difluoromethoxy)-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with unique properties.
作用機序
2-(ジフルオロメトキシ)-N-[3-(メチルスルファニル)-5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-4-イル]ベンズアミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、次の方法で作用する可能性があります。
酵素への結合: 特定の酵素の活性を阻害または調節する。
受容体との相互作用: 細胞受容体に結合して、特定のシグナル伝達経路を誘発または阻害する。
遺伝子発現の調節: さまざまな生物学的プロセスに関与する遺伝子の発現に影響を与える。
類似の化合物との比較
類似の化合物
- 2-(ジフルオロメトキシ)-N-[3-(メチルスルファニル)-5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-4-イル]ベンズアミド
- 2-(ジフルオロメトキシ)-N-[3-(メチルスルファニル)-5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-4-イル]ベンズアミド
- 2-(ジフルオロメトキシ)-N-[3-(メチルスルファニル)-5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-4-イル]ベンズアミド
独自性
2-(ジフルオロメトキシ)-N-[3-(メチルスルファニル)-5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-4-イル]ベンズアミドの独自性は、その官能基の特定の組み合わせにあり、それはユニークな化学的および生物学的特性を付与します。これは、特に新薬や高度な材料の開発において、さまざまな用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- **2-(difluoromethoxy)-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
特性
分子式 |
C12H9F5N4O2S |
|---|---|
分子量 |
368.28 g/mol |
IUPAC名 |
2-(difluoromethoxy)-N-[3-methylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-yl]benzamide |
InChI |
InChI=1S/C12H9F5N4O2S/c1-24-11-19-18-9(12(15,16)17)21(11)20-8(22)6-4-2-3-5-7(6)23-10(13)14/h2-5,10H,1H3,(H,20,22) |
InChIキー |
BPZIEFLAGQFGHP-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN=C(N1NC(=O)C2=CC=CC=C2OC(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10960556.png)


![1-butyl-3,6-dimethyl-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960569.png)
![13-(difluoromethyl)-4-[1-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960573.png)

![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(benzyloxy)benzamide](/img/structure/B10960608.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960631.png)
![5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960640.png)
![methyl (2E)-2-(2,3-dichlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10960645.png)

![4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B10960654.png)
![4-bromo-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960656.png)
